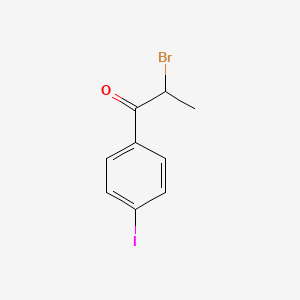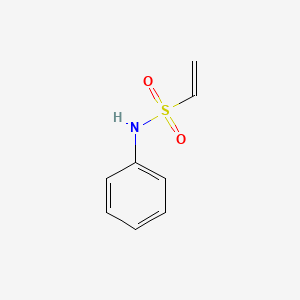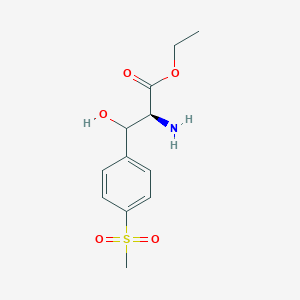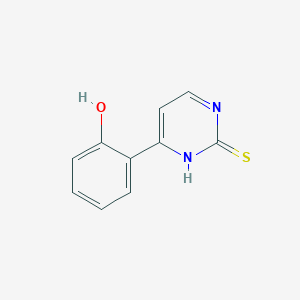
cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid
Overview
Description
cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid: is an organic compound characterized by its unique structure, which includes a hydroxyphenyl group and an oxobutenoic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as hydroxyproline derivatives, play significant roles in collagen stability and can scavenge reactive oxygen species .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other hydroxyproline derivatives, which are known to regulate phosphorylation and catalytic activation of certain proteins, thereby modulating cell metabolism, growth, development, and responses to nutritional and physiological changes .
Biochemical Pathways
It’s worth noting that hydroxyproline, a related compound, is involved in the post-translational hydroxylation of proteins, primarily collagen .
Pharmacokinetics
It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Result of Action
Related compounds like hydroxyproline derivatives are known to contribute to the modulation of cell metabolism, growth, development, and survival .
Action Environment
It’s known that the formation of hydroxyproline residues in certain proteins plays an important role in regulating responses to nutritional and physiological changes, such as dietary protein intake and hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 2-hydroxybenzaldehyde with acetoacetic ester under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroxyphenylbutanoic acids.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyphenylbutanoic acids.
Substitution: Various substituted hydroxyphenyl derivatives.
Scientific Research Applications
cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
- 4-Hydroxyphenylpyruvic acid
- 2-Hydroxycinnamic acid
- 4-Hydroxybenzaldehyde
Comparison: cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. For example, its ability to undergo specific oxidation and reduction reactions sets it apart from other hydroxyphenyl derivatives .
Properties
IUPAC Name |
(Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXOGGUFCBUALL-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)
![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)

![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)
![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)




